1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride: Structural Properties, Reactivity, and Synthetic Applications in Drug Discovery
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride: Structural Properties, Reactivity, and Synthetic Applications in Drug Discovery
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery workflows, I have designed this technical guide to provide an in-depth analysis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride . This compound is a highly versatile, electrophilic building block utilized extensively in the synthesis of pyrazole-3-carboxamides—a privileged pharmacophore in modern medicinal chemistry.
This whitepaper synthesizes the physicochemical properties, mechanistic causality of its reactivity, and self-validating experimental protocols necessary to successfully leverage this reagent in pharmaceutical development.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is critical for predicting its behavior in synthetic workflows. The pyrazole core is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. In this specific derivative, the structural substituents dictate its unique reactivity profile:
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C3-Carbonyl Chloride: The highly electrophilic acyl chloride group is activated by the electron-withdrawing nature of the adjacent heteroaromatic pyrazole ring, making it highly susceptible to nucleophilic attack.
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N1-Methyl Group: The methylation at N1 locks the pyrazole into a single tautomeric state. This is a critical design choice in building blocks, as it prevents regiochemical ambiguity during downstream functionalization that typically plagues unsubstituted pyrazoles[1].
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C5-Phenyl Group: This bulky, lipophilic moiety provides steric shielding to the adjacent regions of the ring while serving as a critical hydrophobic interaction site for target protein binding in drug discovery.
Quantitative Data Summary
The following table summarizes the critical physicochemical data required for laboratory handling and stoichiometric calculations[1][2]:
| Property | Value | Causality / Implication for Handling |
| CAS Number | 859850-98-9 | Unique identifier for procurement and safety data retrieval. |
| Molecular Formula | C11H9ClN2O | Indicates a high degree of unsaturation and halogenation. |
| Molecular Weight | 220.66 g/mol | Used for precise molar equivalent calculations in coupling. |
| Density | ~1.26 g/cm³ | Relevant for volumetric measurements if melted, though typically handled as a solid. |
| Melting Point | 80 - 81.5 ºC | Solid at room temperature; requires dissolution in organic solvents (e.g., DCM, THF) for reactions. |
| Boiling Point | 366.9 ºC | High boiling point indicates low volatility; however, the compound degrades before boiling under atmospheric pressure. |
| Flash Point | 175.7 ºC | Non-flammable under standard benchtop conditions. |
Mechanistic Reactivity: The Acyl Chloride Dynamics
The primary utility of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride lies in its capacity to undergo nucleophilic acyl substitution . Because the chloride ion is an excellent leaving group, the carbonyl carbon is highly electrophilic.
However, this high reactivity comes with a caveat: moisture sensitivity . Atmospheric water acts as a nucleophile, rapidly hydrolyzing the acyl chloride into the corresponding 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and releasing hydrochloric acid (HCl). Therefore, all reactions must be conducted under strictly anhydrous conditions using inert gases (Argon or Nitrogen) and dried solvents.
When reacting with primary or secondary amines to form carboxamides, a non-nucleophilic base must be employed to neutralize the generated HCl. The choice of base is critical. We preferentially use N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP). The causality behind this choice is steric: the bulky isopropyl groups of DIPEA prevent it from attacking the acyl chloride to form an unreactive acylammonium intermediate, thereby minimizing side reactions and maximizing the yield of the desired amide.
Workflow for the synthesis of pyrazole-3-carboxamides via nucleophilic acyl substitution.
Experimental Methodology: Self-Validating Amide Coupling Workflow
To ensure high fidelity and reproducibility, I have outlined a self-validating protocol for the amidation of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride. This workflow is designed to prevent hydrolysis and ensure complete conversion.
Protocol: Anhydrous Amidation to form Pyrazole-3-Carboxamides
Reagents Required:
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1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)
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Target Amine (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
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Preparation of the Electrophile Solution: In an oven-dried round-bottom flask purged with Argon, dissolve 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration).
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Causality: Purging with Argon and using anhydrous DCM prevents competitive hydrolysis by atmospheric moisture, ensuring the acyl chloride remains intact for the amine.
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Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
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Causality: Nucleophilic acyl substitution is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation of the starting materials and minimizing the formation of colored impurities.
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Amine and Base Addition: Add DIPEA (2.5 eq) dropwise, followed by the slow addition of the target amine (1.1 eq) dissolved in a minimal amount of anhydrous DCM. Allow the reaction to slowly warm to room temperature over 2 hours.
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Self-Validating Reaction Monitoring: After 2 hours, extract a 10 µL aliquot of the reaction mixture and quench it into 1 mL of LC-MS grade Methanol.
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Causality: Methanol instantly converts any unreacted acyl chloride into the corresponding methyl ester. By analyzing this quenched sample via LC-MS, you can definitively track the disappearance of the methyl ester mass (indicating complete consumption of the starting material) and the appearance of the target carboxamide mass.
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Aqueous Workup: Once complete, dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Downstream Applications: Pharmacophore Mapping in Drug Discovery
The resulting 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide scaffold is a "privileged structure" in pharmacology. The spatial arrangement of the hydrogen-bond donating/accepting carboxamide group, combined with the lipophilic phenyl and methyl groups, allows these molecules to dock perfectly into the active sites of various therapeutic targets.
Application 1: Kinase Inhibitors (AML Therapeutics)
Pyrazole-3-carboxamide derivatives have shown extraordinary efficacy as kinase inhibitors. For instance, structural analogs based on the 1H-pyrazole-3-carboxamide core (such as FN-1501) have been developed as potent FLT3 and CDK inhibitors for the treatment of Acute Myeloid Leukemia (AML)[3]. The carboxamide moiety forms critical hydrogen bonds with the kinase hinge region, while the pyrazole core anchors the molecule within the ATP-binding pocket.
Application 2: Factor XIa Inhibitors (Anticoagulants)
In cardiovascular drug discovery, 5-phenyl-1H-pyrazole-3-carboxamide derivatives have been identified as highly potent leads for Factor XIa (FXIa) inhibitors. According to , the 5-phenyl group occupies the hydrophobic S1/S2 pockets of the FXIa protease, while the carboxamide directs binding toward the active site, offering a novel mechanism for anticoagulation with a reduced risk of bleeding[4].
Pharmacophore mapping of the 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide scaffold in drug discovery.
References
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Wang, P., et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." Journal of Medicinal Chemistry, 2018. Available at: [Link]
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Zhang, Y., et al. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." Molecules (MDPI), 2018. Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 859850-98-9|1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
